4-chloro-6-methyl-2H-chromen-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2/c1-6-2-3-9-7(4-6)8(11)5-10(12)13-9/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUCZSVDWDNQHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Scaffold: Understanding 4-chloro-6-methyl-2H-chromen-2-one
An In-depth Technical Guide to the CAS Numbers and Synthetic Pathways of 4-chloro-6-methyl-2H-chromen-2-one Derivatives
For researchers, scientists, and professionals in drug development, the coumarin scaffold represents a privileged structure with a wide array of pharmacological applications.[1] This guide focuses on a specific subset of this family: this compound and its derivatives. The introduction of a chloro group at the 4-position and a methyl group at the 6-position creates a versatile building block for combinatorial chemistry and the development of novel therapeutic agents. This document provides a comprehensive overview of known CAS numbers for related structures, outlines a general synthetic approach, and details the necessary characterization protocols.
Coumarins, or 2H-chromen-2-ones, are benzopyrones that are prevalent in both natural products and synthetic compounds.[1][2] Their biological efficacy is highly dependent on the substitution patterns on the benzopyrone core.[1] The this compound structure is of particular interest due to the reactivity of the C4-chloro substituent, which can serve as a leaving group for nucleophilic substitution, and the influence of the C6-methyl group on the molecule's electronic and steric properties.
CAS Numbers of Key this compound Derivatives and Analogs
The Chemical Abstracts Service (CAS) number is a unique numerical identifier assigned to every chemical substance. The following table summarizes the CAS numbers for several derivatives and structurally similar compounds, providing a reference point for researchers.
| Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Structural Notes |
| 4-Chloro-3-formyl-6-methylcoumarin | 51069-84-2 | C₁₁H₇ClO₃ | 222.62 | Addition of a formyl group at the 3-position.[3] |
| 6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one | 19492-02-5 | C₁₀H₇ClO₃ | 210.61 | Isomer with chlorine at C6 and a hydroxyl group at C7.[4] |
| 4-(Chloromethyl)-7-hydroxy-2H-chromen-2-one | 25392-41-0 | C₁₀H₇ClO₃ | 210.61 | Chloro group on the methyl substituent at C4.[5] |
| 4-Chloro-2H-chromen-2-one | 17831-88-8 | C₉H₅ClO₂ | 180.59 | Parent coumarin with a chloro group at C4. |
| 4-(Chloromethyl)-6-ethoxy-2H-chromen-2-one | 933916-95-1 | C₁₂H₁₁ClO₃ | 238.67 | Ethoxy group at C6 and a chloromethyl group at C4.[1] |
Synthetic Methodology: The Pechmann Condensation
A robust and widely used method for the synthesis of 4-substituted coumarins is the Pechmann condensation.[1] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. For the synthesis of this compound derivatives, a substituted phenol is reacted with an appropriate β-ketoester.
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound derivatives via Pechmann condensation.
Detailed Experimental Protocol: Synthesis of 6-chloro-4-[(4-methyl)phenoxymethyl]coumarin
The following protocol is adapted from the synthesis of a structurally related compound and serves as a representative example.[6]
-
Reactant Preparation: A mixture of 4-methyl-phenol (10 mmol) and anhydrous potassium carbonate (10 mmol) is stirred in dry acetone (30 ml) for 30 minutes.
-
Addition of Coumarin Precursor: To this mixture, 6-chloro-4-bromomethylcoumarin (10 mmol) is added. (Note: For the target compound, a different precursor would be needed).
-
Reaction: The reaction mixture is stirred for 24 hours.
-
Work-up: The resulting mixture is poured into crushed ice.
-
Isolation: The separated solid is filtered and washed with 1:1 HCl (30 ml) and then with water.
-
Purification: The final product is recrystallized from ethyl acetate.
Structural Elucidation and Characterization
The confirmation of the chemical structure of the synthesized derivatives is crucial. A combination of spectroscopic and analytical techniques is employed for this purpose.
Spectroscopic Characterization
| Technique | Expected Observations |
| ¹H NMR | Distinct signals for aromatic protons, the vinylic proton at C3, and the methyl protons. The chemical shifts and coupling constants will be indicative of the substitution pattern. For a 6-methyl derivative, a singlet for the methyl protons would be expected around δ 2.4 ppm. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the characteristic carbonyl carbon of the lactone ring (around δ 160 ppm). |
| IR Spectroscopy | A strong absorption band corresponding to the lactone carbonyl (C=O) stretching frequency, typically in the range of 1700-1740 cm⁻¹.[7] |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) should be observable. |
Crystallographic Analysis
For crystalline products, single-crystal X-ray diffraction provides unambiguous proof of structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.[2][6]
Logical Framework for Derivative Synthesis and Analysis
Caption: A logical workflow from the conceptualization of a target derivative to its final, validated form.
Conclusion
The this compound scaffold and its derivatives are valuable compounds in the field of medicinal chemistry. While a dedicated CAS number for the parent compound is not readily found, this guide provides the necessary information on related structures and a clear, actionable framework for their synthesis and characterization. By leveraging established methods like the Pechmann condensation and standard analytical techniques, researchers can confidently explore the chemical space of these promising molecules for various applications, including drug discovery and materials science.
References
-
I. M. M. A. Shabira, H. S. Yathirajan, B. Narayana, B. K. Sarojini & K. K. Vijaya Raj. (2011). 6-Chloro-4-(4-methylphenoxymethyl)-2H-chromen-2-one. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1650. [Link]
-
Rao, H. S. P., & Tangeti, V. S. (2013). Synthesis and transformations of 4H-chromene 4-hydroxy-2H-pyran-2-one and 4H-chromene 4-hydroxycoumarin conjugates. Journal of Chemical Sciences, 125(4), 777-790. [Link]
-
PubChem. 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one. [Link]
-
Waghmode, S. B., & Jamale, D. B. (2014). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 565-570. [Link]
-
Lafta, S. J., et al. (2013). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Journal of Kerbala University, 11(4). [Link]
-
Chen, J., et al. (2017). One-Pot Synthesis of 3-Functionalized 4-Hydroxycoumarin under Catalyst-Free Conditions. Molecules, 22(11), 1893. [Link]
-
Saidi, I., et al. (2010). 6-Methoxy-4-methyl-2H-chromen-2-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o136. [Link]
-
El-Agrody, A. M., et al. (2014). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Current Organic Chemistry, 18(1), 4-25. [Link]
-
Bojic, B., et al. (2012). Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. Molecules, 17(3), 2845-2861. [Link]
-
NIST. 2H-1-Benzopyran-2-one, 4-hydroxy-. [Link]
-
Matrix Fine Chemicals. 4-HYDROXY-2H-CHROMEN-2-ONE. [Link]
-
PubChem. Coumarin 6. [Link]
-
PubChem. 4-Methylcoumarin. [Link]
-
Nagarajaiah, H., et al. (2013). 4-Bromomethyl-6-tert-butyl-2H-chromen-2-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1056. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 6-Methoxy-4-methyl-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Chloro-3-formyl-6-methylcoumarin 97 51069-84-2 [sigmaaldrich.com]
- 4. 6-CHLORO-7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE | 19492-02-5 [chemicalbook.com]
- 5. 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one | C10H7ClO3 | CID 5398846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Chloro-4-(4-methylphenoxymethyl)-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2H-1-Benzopyran-2-one, 4-hydroxy- [webbook.nist.gov]
Methodological & Application
Synthesis of 4-chloro-6-methylcoumarin from 4-hydroxy-6-methylcoumarin
Abstract
This application note details a robust, scalable protocol for the chlorodehydroxylation of 4-hydroxy-6-methylcoumarin to 4-chloro-6-methylcoumarin using phosphoryl chloride (
Introduction & Mechanistic Insight
4-Chlorocoumarins are pivotal electrophilic intermediates in the synthesis of bioactive fused heterocycles.[1] The C4-position is highly susceptible to nucleophilic attack, making this scaffold a "chemical handle" for installing amines, thiols, or carbon nucleophiles.[1]
Reaction Mechanism
The transformation proceeds via an addition-elimination mechanism.[1] The 4-hydroxycoumarin tautomerizes to its keto-form, but the reaction is driven by the enol tautomer reacting with
-
Activation: The enolic oxygen attacks the electrophilic phosphorus of
, forming a dichlorophosphate intermediate. This converts the poor leaving group (-OH) into an excellent one ( ).[1] -
Substitution: A chloride ion (generated in situ or added via quaternary ammonium salts) attacks the C4 position.
-
Elimination: The phosphate group is displaced, restoring the aromatic coumarin system with a chlorine substituent.
Figure 1: Mechanistic pathway for the chlorodehydroxylation of 4-hydroxycoumarin.
Safety & Handling (Critical)
Phosphoryl Chloride (
-
Hazard: Reacts violently with water, releasing toxic HCl gas and phosphoric acid. Causes severe burns.
-
Control: All glassware must be oven-dried. The reaction must be vented through a scrubber (NaOH trap) to neutralize HCl evolution.
-
Quenching: NEVER add water directly to the reaction mixture. Always add the reaction mixture slowly to the quenching solution.
Experimental Protocol
Reagents & Equipment[1]
-
Starting Material: 4-Hydroxy-6-methylcoumarin (10.0 g, 56.8 mmol)[1]
-
Reagent: Phosphoryl chloride (
) (26.5 mL, 284 mmol, 5.0 equiv) -
Base/Catalyst: Triethylamine (
) (7.9 mL, 56.8 mmol) or Benzyltriethylammonium chloride (TEBAC) (1.3 g, 5.7 mmol, 10 mol%) -
Solvent: Toluene (optional, for solvated reflux) or Neat
-
Quenching: Sodium Acetate (NaOAc) aqueous solution (warm)
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a
drying tube or line. -
Charge the flask with 4-hydroxy-6-methylcoumarin (10.0 g).
-
Add benzyltriethylammonium chloride (TEBAC) (1.3 g) if using the catalytic method (recommended for faster kinetics).
-
Carefully add
(26.5 mL) via syringe. -
Optional: Add triethylamine (7.9 mL) dropwise. Note: This will generate white fumes and heat; add slowly.
Step 2: Chlorination [1]
-
Heat the reaction mixture to reflux (105–110 °C) using an oil bath.
-
Maintain reflux for 45–60 minutes . The suspension should become a clear, dark solution, indicating consumption of the starting material.
-
Monitor: Check reaction progress by TLC (Eluent: 20% Ethyl Acetate in Hexane). The product (
) is less polar than the starting material ( ).
Step 3: Controlled "Warm Quench" (Safety Critical)
Standard ice-quenches can lead to delayed exotherms due to the accumulation of unhydrolyzed
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker (1 L), prepare a saturated Sodium Acetate (NaOAc) solution and warm it to 35–40 °C .
-
Slowly pour the reaction mixture into the vigorously stirred NaOAc solution.
-
Why? The warm temperature ensures immediate hydrolysis of
, preventing the build-up of "metastable" intermediates that cause runaway exotherms later.[1]
-
-
Stir for 30 minutes until all oil droplets solidify into a precipitate.
Step 4: Isolation & Purification
-
Filter the resulting solid using a Büchner funnel.
-
Wash the cake copiously with water (3 x 100 mL) to remove phosphoric acid and salts.
-
Wash with cold 5%
solution to ensure neutralization. -
Recrystallization: Dissolve the crude solid in boiling ethanol or methanol . Allow to cool slowly to room temperature, then refrigerate.
-
Collect the crystals by filtration and dry in a vacuum oven at 50 °C.
Process Visualization
Figure 2: Operational workflow for the synthesis and isolation.
Characterization Data
The following data confirms the structure of 4-chloro-6-methylcoumarin.
| Property | Value | Notes |
| Appearance | White to off-white crystalline solid | Recrystallized from Ethanol |
| Melting Point | 130 – 134 °C | Consistent with literature [1, 2] |
| Yield | 75 – 85% | Optimized protocol |
| 500 MHz, CDCl |
Interpretation:
-
The singlet at 6.53 ppm is characteristic of the C3 proton in the coumarin ring, shifted upfield due to the shielding effect of the C4-chlorine compared to the hydroxyl precursor.[1]
-
The coupling constants (
Hz) confirm the meta/ortho relationship of the protons on the aromatic ring, verifying the 6-methyl substitution pattern.
Expertise & Troubleshooting
Why use TEBAC?
While neat
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete hydrolysis of intermediate | Extend the quenching time; ensure the quench solution is warm (35°C). |
| Oiling Out | Product trapped in impurities | Recrystallize from Ethanol/Water mix instead of pure Ethanol. |
| Dark/Black Crude | Overheating or charring | Do not exceed 110°C. Ensure |
| Delayed Exotherm | Cold water quench | STOP. Use the "Warm Quench" method described in Step 3. |
References
-
Echemi. (2023). Product Data: 4-Chloro-3-formyl-6-methylcoumarin and derivatives.[1][2]
-
BenchChem. (2025). Comparative Analysis of Synthesis Methods for 4-Chloro-6-methyl-3-nitrocoumarin.
-
National Institutes of Health (NIH). (2012). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. (Contains specific NMR data for 4-chloro-6-methylcoumarin).
-
ACS Green Chemistry Institute. (2017). Deoxychlorination Reagent Guide: Safety and Quenching of POCl3.
Sources
Protocol for amination of 4-chloro-6-methylcoumarin with primary amines
Application Note & Protocol
Topic: Protocol for the Amination of 4-Chloro-6-methylcoumarin with Primary Amines: A Detailed Guide to Synthesis, Mechanism, and Characterization
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 4-aminocoumarin scaffold is a privileged structure in medicinal chemistry and materials science. Derivatives of this class exhibit a wide spectrum of biological activities, including anticancer, antibacterial, antioxidant, and enzyme inhibitory properties.[1] Their unique photophysical characteristics also make them valuable as fluorescent probes and dyes. The synthesis of these compounds is therefore of significant interest to the scientific community.
This document provides a comprehensive guide to the synthesis of 4-amino-6-methylcoumarin derivatives through the nucleophilic aromatic substitution (SNAr) of 4-chloro-6-methylcoumarin with primary amines. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental protocol, discuss critical process parameters, and offer troubleshooting guidance.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The conversion of 4-chloro-6-methylcoumarin to its 4-amino analogue proceeds via a well-established addition-elimination mechanism , characteristic of nucleophilic aromatic substitution (SNAr).[2][3] Unlike typical SN2 reactions, which are hindered at sp2-hybridized carbons, the SNAr pathway is facilitated by the specific electronic features of the coumarin ring system.[4]
The mechanism can be broken down into two key steps:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the primary amine (the nucleophile) on the electron-deficient carbon atom at the C4 position of the coumarin ring. This carbon is rendered electrophilic by the electron-withdrawing effects of the adjacent lactone carbonyl group and the electronegative chlorine atom. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][5] The negative charge is delocalized over the coumarin ring system, including onto the oxygen atom of the carbonyl group, which provides significant stabilization.[5]
-
Elimination and Restoration of Aromaticity: In the second, typically faster step, the leaving group (chloride ion) is expelled from the Meisenheimer complex. This elimination step restores the aromaticity of the coumarin ring, resulting in the formation of the thermodynamically stable 4-amino-6-methylcoumarin product.
Sources
- 1. 4-Aminocoumarin derivatives: synthesis and applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
Synthesis of 4-amino-6-methylcoumarin derivatives from 4-chloro precursor
Application Note: Synthesis of 4-Amino-6-Methylcoumarin Derivatives via Nucleophilic Substitution of 4-Chloro Precursors
Executive Summary
This guide details the synthesis of 4-amino-6-methylcoumarin derivatives utilizing 4-chloro-6-methylcoumarin as the electrophilic scaffold. Unlike the direct Pechmann condensation which typically yields 4-methyl or 4-phenyl derivatives, the 4-chloro displacement route allows for the precise introduction of complex amine functionalities at the 4-position. This substitution is driven by the vinylogous acid chloride nature of the 4-chlorocoumarin core, facilitating Nucleophilic Aromatic Substitution (
This protocol is optimized for drug discovery workflows requiring high-purity fluorophores or bioactive coumarin scaffolds (antimicrobial, anticancer).[1]
Chemical Basis & Mechanism[2][3][4]
The Electrophilic Scaffold
The 4-chloro-6-methylcoumarin precursor behaves chemically as a vinylogous acid chloride . The carbonyl group at C2 and the ring oxygen create a significant electron deficiency at the C4 position.
-
Inductive Effect: The 6-methyl group is weakly electron-donating but does not significantly deactivate the C4 center toward nucleophilic attack.
-
Leaving Group: Chloride is an excellent leaving group in this heteroaromatic system, superior to methoxy or hydroxy groups.[1]
Reaction Mechanism: Addition-Elimination ( )
The reaction proceeds via an addition-elimination pathway rather than a synchronous
-
Nucleophilic Attack: The amine lone pair attacks the electrophilic C4, breaking the C3-C4
-bond and forming a resonance-stabilized tetrahedral intermediate (Meisenheimer-like complex). -
Elimination: The high energy of the intermediate drives the re-formation of the aromatic system, expelling the chloride ion.
-
Deprotonation: A second equivalent of amine (or auxiliary base) removes the proton from the nitrogen to yield the neutral product.
Figure 1: Step-wise mechanism of the
Pre-Synthesis Requirements
Starting Material Quality
-
Precursor: 4-chloro-6-methylcoumarin.
-
Synthesis (If not commercial): Synthesized from 4-hydroxy-6-methylcoumarin using
(Phosphoryl chloride) under reflux.[1] -
Purity Check: Ensure the starting material is free of residual
(acidic impurities will protonate the amine nucleophile, quenching the reaction).
Reagents & Solvents
-
Nucleophiles: Primary or Secondary amines (e.g., Aniline, Morpholine, Piperidine).[1]
-
Solvent: Isopropanol (iPrOH) or Ethanol (EtOH).[1] Why? Protic solvents can assist in stabilizing the leaving group transition state, though aprotic polar solvents (DMF) are used for unreactive amines.[1]
-
Base: Triethylamine (
) or excess amine (to trap HCl).[1]
Experimental Protocols
Protocol A: Conventional Thermal Synthesis (Benchtop)
Best for: Large scale synthesis, heat-stable amines.[1]
Step-by-Step:
-
Charge: In a 100 mL round-bottom flask, dissolve 4-chloro-6-methylcoumarin (1.0 eq, e.g., 5 mmol) in Isopropanol (20 mL).
-
Addition: Add the target Amine (1.2 eq).
-
Note: If using a valuable amine, use 1.0 eq of amine and 1.2 eq of Triethylamine (
) as the acid scavenger.[1]
-
-
Reflux: Attach a condenser and heat the mixture to reflux (
) for 2–4 hours . -
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into Ice-Cold Water (100 mL) with vigorous stirring.
-
The product typically precipitates as a solid.
-
-
Isolation: Filter the precipitate using a Buchner funnel. Wash with cold water (2x 20 mL) to remove amine salts.[1]
-
Purification: Recrystallize from Ethanol. If the product is an oil, extract with Dichloromethane (DCM), dry over
, and purify via column chromatography.[1]
Protocol B: Microwave-Assisted Synthesis (High-Throughput)
Best for: Library generation, unreactive amines, green chemistry.[1]
Step-by-Step:
-
Preparation: In a microwave-safe vial (10 mL), mix 4-chloro-6-methylcoumarin (1.0 mmol) and Amine (1.5 mmol).
-
Solvent (Optional): Add 1 mL of Ethanol (wetting agent) or perform Solvent-Free (neat) if the amine is liquid.[1]
-
Irradiation: Set the microwave reactor to:
-
Temperature:
-
Power: Dynamic (Max 150 W)[1]
-
Time: 5–10 minutes.
-
-
Workup: Cool the vial. Add cold ethanol (2 mL) to induce crystallization or pour into water as in Protocol A.
Data Analysis & Optimization
Comparative Efficiency: Thermal vs. Microwave
| Parameter | Protocol A (Thermal) | Protocol B (Microwave) |
| Reaction Time | 2 – 6 Hours | 5 – 15 Minutes |
| Solvent Usage | High (20-50 mL) | Low/None (<2 mL) |
| Typical Yield | 65 – 75% | 85 – 92% |
| Purity (Crude) | Moderate (Side products possible) | High (Cleaner conversion) |
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of 4-aminocoumarins.
Expert Insights & Troubleshooting
-
Steric Hindrance: If using bulky amines (e.g., tert-butylamine), the reaction rate will drop significantly.[1] Optimization: Switch solvent to DMF or DMSO and increase temperature to
. -
Hydrolysis Risk: Avoid acidic conditions during workup. The 4-amino bond is stable, but the lactone ring can open in strong aqueous base; however, it re-closes upon acidification.[1]
-
Fluorescence: These derivatives are often highly fluorescent. Use UV lamps (365 nm) to monitor the reaction progress on TLC plates; the product usually fluoresces blue/cyan, distinct from the starting material.
References
-
Synthesis of 4-aminocoumarin from 4-chlorocoumarins. ResearchGate. (Accessed 2023).[1][2][3] A fundamental review of the substitution patterns and reactivity of the 4-chloro moiety on the coumarin ring. Link
-
Microwave-Assisted Synthesis of Coumarin Derivatives. Rasayan Journal of Chemistry. Comparison of thermal vs. microwave efficiency in coumarin functionalization. Link
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism.Master Organic Chemistry. Detailed mechanistic grounding for the
pathway on electron-deficient rings.[4] Link -
Reactions of 4-chlorocoumarin-3-sulfonyl chloride. PubMed Central (PMC). Demonstrates the reactivity of 4-chlorocoumarins with bidentate nucleophiles and stability considerations. Link
Sources
- 1. An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions with Different Bidentate Nucleophiles to Give Pyrido[1',2':2,3]- and Thiazino[3',2':2,3]-1,2,4-Thiadiazino[6,5-c]Benzopyran-6-one 7,7-Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Microwave-assisted synthesis of 4-substituted 6-methylcoumarins
Application Note: Microwave-Assisted Synthesis of 4-Substituted 6-Methylcoumarins
Executive Summary
This application note details the accelerated synthesis of 4-substituted 6-methylcoumarins via the Pechmann condensation using microwave (MW) irradiation. Unlike traditional thermal methods using concentrated sulfuric acid (
This approach aligns with Green Chemistry Principle #9 (Catalysis) and Principle #6 (Design for Energy Efficiency), offering researchers a scalable, high-yield route for generating coumarin libraries for drug discovery (anticoagulant, anti-inflammatory, and anticancer pharmacophores).
Mechanistic Insight & Reaction Design
The synthesis relies on the Pechmann Condensation , a reaction between a phenol and a
Microwave Effect:
The reaction proceeds via a polar transition state. Microwave irradiation (dielectric heating) efficiently couples with the polar reagents and the ionic intermediates formed on the solid acid surface, significantly lowering the activation energy (
Reaction Pathway Diagram
Caption: Mechanistic pathway of the Pechmann condensation under acid catalysis. Microwave irradiation accelerates the initial transesterification and the final dehydration steps.
Experimental Protocols
Protocol A: Solvent-Free Synthesis using Amberlyst-15 (Recommended)
Rationale: Amberlyst-15 is a macroreticular sulfonic acid resin. It is non-corrosive, easily removable by filtration, and recyclable. This method avoids the charring often associated with liquid acids in MW fields.
Materials:
- -Cresol (10 mmol, 1.08 g)
-
Ethyl Acetoacetate (10 mmol, 1.30 g)
-
Catalyst: Amberlyst-15 (dry beads, 0.5 g - approx. 20 wt% of reactants)
-
Equipment: Monowave reactor (e.g., Anton Paar or CEM) or modified domestic MW with reflux condenser.
Step-by-Step Methodology:
-
Pre-treatment: Activate Amberlyst-15 by heating at 100°C for 1 hour to remove adsorbed moisture, which can inhibit the dehydration step.
-
Mixing: In a 30 mL borosilicate microwave vial, mix
-cresol and ethyl acetoacetate (1:1 molar ratio). Add the activated catalyst.-
Note: No solvent is added.[2] The liquid
-keto ester acts as the medium.
-
-
Irradiation:
-
Mode: Dynamic Power (maintaining temperature).
-
Temperature: 110°C.
-
Ramp: 2 minutes.
-
Hold Time: 10 minutes.
-
Stirring: High (600 rpm) to ensure catalyst suspension.
-
-
Work-up:
-
Cool the reaction mixture to 50°C.
-
Add Ethanol (10 mL) to solubilize the product.
-
Filter the mixture to recover the Amberlyst-15 beads (save for regeneration).
-
-
Purification:
-
Pour the filtrate onto crushed ice (50 g). The coumarin will precipitate as a solid.
-
Filter the crude solid.
-
Recrystallization: Dissolve in hot ethanol/water (7:3), cool slowly to yield needle-like crystals.
-
Protocol B: Synthesis of 4-Phenyl-6-methylcoumarin (Substituted Variant)
Modification: Replace Ethyl Acetoacetate with Ethyl Benzoylacetate .
-
Stoichiometry:
-Cresol (10 mmol) + Ethyl Benzoylacetate (10 mmol). -
Catalyst: Sulfated Zirconia (
), 10 mol%.-
Why? The bulky phenyl group creates steric hindrance. Sulfated Zirconia offers stronger Lewis acidity than Amberlyst, necessary to drive the reaction of the less reactive benzoyl ketone.
-
-
MW Conditions: Increase temperature to 130°C ; Hold time 15 minutes .
-
Work-up: Similar to Protocol A, but recrystallization may require pure ethanol or acetone due to lower solubility of the phenyl derivative.
Workflow & Validation
Experimental Workflow Diagram
Caption: Operational workflow for the solvent-free microwave synthesis of coumarins.
Data Comparison: Thermal vs. Microwave
The following data validates the efficiency of the MW protocol for 4,6-Dimethylcoumarin .
| Parameter | Conventional Thermal Method ( | MW-Assisted (Amberlyst-15) | Improvement Factor |
| Temperature | 130°C (Oil Bath) | 110°C (Internal) | Lower Energy Input |
| Time | 3 - 5 Hours | 10 Minutes | 18x - 30x Faster |
| Yield | 65 - 70% | 92 - 96% | +25% Yield |
| Workup | Acid neutralization required (High waste) | Simple filtration (Zero waste) | Green Compliance |
| Purity | Requires column chromatography | Pure after recrystallization | improved Selectivity |
Characterization & Troubleshooting
Self-Validating the Product (4,6-Dimethylcoumarin):
-
Melting Point: Expected range: 148–150°C.
-
IR Spectroscopy: Look for the characteristic lactone carbonyl stretch (
) at 1700–1720 cm⁻¹ . Absence of broad -OH stretch (3400 cm⁻¹) confirms cyclization. -
1H NMR (CDCl3):
-
2.40 (s, 3H,
) -
2.42 (s, 3H,
) -
6.25 (s, 1H,
) — Diagnostic singlet for coumarin ring formation.
-
2.40 (s, 3H,
Troubleshooting Guide:
-
Issue: Charring/Darkening.
-
Cause: "Hot spots" in the solid catalyst absorbing MW energy too rapidly.
-
Fix: Reduce MW power or use a "Pulse" mode (e.g., 30 sec ON, 10 sec OFF). Ensure vigorous stirring.
-
-
Issue: Low Yield of Phenyl Derivative. [4]
-
Cause: Steric hindrance of the benzoyl group.
-
Fix: Increase reaction temperature to 140°C and switch catalyst to Sulfated Zirconia or
(Lewis Acid).
-
References
-
Bouasla, S., et al. (2017).
-
[Link]
-
-
Chavan, O. S., et al. (2022).[5] "Microwave Assisted, Fly Ash Catalyzed Synthesis of Coumarin Derivatives: Green Approach." Der Pharma Chemica, 14(2), 1-6.
-
[Link]
-
-
Lal, J., et al. (2018). "Microwave Assisted Synthesis of Coumarins: A Review From 2007 to 2018." Current Microwave Chemistry, 5(2).
-
[Link]
-
-
Potdar, M. K., et al. (2001). "Coumarin synthesis via Pechmann condensation in Lewis acidic chloroaluminate ionic liquid." Tetrahedron Letters, 42(52), 9285-9287.
Sources
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. mdpi.com [mdpi.com]
- 4. Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
Applications (medicinal & Materials)
Application Notes & Protocols: The 4-Chloro-6-Methylcoumarin Scaffold for Developing Novel Biofilm Inhibitors
Introduction: The Challenge of Bacterial Biofilms
Bacterial biofilms represent a formidable challenge in both clinical and industrial settings. These structured communities of microorganisms adhere to surfaces and are encased in a self-produced extracellular polymeric substance (EPS) matrix. This architecture confers a high degree of protection against conventional antibiotics, host immune responses, and external environmental stresses, leading to persistent infections and contamination. The rise of antimicrobial resistance (AMR) further complicates treatment, making the development of non-bactericidal, anti-virulence agents a critical research priority. One of the most promising strategies is the disruption of bacterial communication, or Quorum Sensing (QS), which is a key regulatory system for biofilm formation[1][2].
Coumarins, a class of benzopyrone compounds widely found in plants, have emerged as a "privileged scaffold" in medicinal chemistry due to their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties[1][3]. Crucially, many coumarin derivatives have been identified as potent inhibitors of biofilm formation, often by interfering with QS signaling pathways without exerting direct bactericidal effects, thereby reducing the selective pressure for resistance development[2][4][5]. This guide focuses on the 4-chloro-6-methylcoumarin scaffold, a promising framework for designing next-generation biofilm inhibitors.
Section 1: The 4-Chloro-6-Methylcoumarin Scaffold: Rationale and Mechanism
Structural Features and Rationale
The 4-chloro-6-methylcoumarin scaffold combines several advantageous chemical features:
-
The Coumarin Core: Provides the fundamental structure known to interact with bacterial targets.
-
The 6-Methyl Group: This substitution can enhance lipophilicity, potentially improving membrane permeability. Studies on 6-methylcoumarin have demonstrated its ability to attenuate QS and inhibit biofilm formation in pathogens like Pseudomonas aeruginosa[6].
-
The 4-Chloro Group: The introduction of a halogen at the C4 position can significantly modulate the electrophilicity and steric profile of the molecule, potentially leading to enhanced binding affinity with target proteins or altered electronic properties that improve inhibitory activity. Derivatives of 4-chloro-6-methylcoumarin have shown potent, specific anti-biofilm activity against clinically relevant pathogens like Staphylococcus aureus[7].
Primary Mechanism of Action: Quorum Sensing Inhibition
The predominant mechanism by which coumarins inhibit biofilm formation is through the disruption of Quorum Sensing (QS). QS is a cell-to-cell communication system that allows bacteria to monitor their population density and collectively regulate gene expression[1]. This process relies on the production, release, and detection of signaling molecules called autoinducers.
In many Gram-negative bacteria, N-acyl homoserine lactones (AHLs) are the primary autoinducers, while Gram-positive bacteria often use autoinducing peptides (AIPs). By interfering with this signaling cascade, coumarin derivatives can prevent the coordinated expression of genes required for biofilm maturation, virulence factor production, and EPS synthesis[5][8]. Studies have shown that coumarins can downregulate key QS-regulated genes, such as those in the las and rhl systems of P. aeruginosa and the ica operon in S. aureus, which is responsible for producing the polysaccharide intercellular adhesin (PIA) component of the biofilm matrix[5][7][9].
Figure 1: Simplified Quorum Sensing (QS) inhibition pathway. The 4-chloro-6-methylcoumarin scaffold is hypothesized to act as an antagonist to the receptor protein, preventing the upregulation of genes essential for biofilm formation.
Section 2: Application Note: Synthesis of 4-Chloro-6-Methylcoumarin
This section outlines a plausible two-step synthetic protocol for 4-chloro-6-methylcoumarin. The procedure is based on established organocatalytic reactions for coumarin synthesis, namely the Pechmann condensation, followed by a chlorination step.
Causality: The Pechmann condensation is a reliable and straightforward method for synthesizing 4-substituted coumarins from a phenol and a β-ketoester[10][11]. Using p-cresol and ethyl acetoacetate yields the 4-hydroxy-6-methylcoumarin intermediate. Subsequent chlorination using a standard reagent like phosphoryl chloride (POCl₃) replaces the hydroxyl group at the C4 position with a chlorine atom, a common transformation in heterocyclic chemistry[12].
Figure 2: Two-step synthesis workflow for 4-chloro-6-methylcoumarin.
Protocol 2.1: Synthesis of 4-Hydroxy-6-methylcoumarin (Intermediate)
Materials:
-
p-Cresol
-
Ethyl acetoacetate
-
Lewis acid catalyst (e.g., SnCl₂·2H₂O, 10 mol%)[10]
-
Microwave reactor or oil bath
-
Round-bottom flask and condenser
-
Ethanol for recrystallization
Procedure:
-
In a microwave-safe reaction vessel, combine p-cresol (1.0 eq), ethyl acetoacetate (1.1 eq), and SnCl₂·2H₂O (0.1 eq).
-
If using a microwave reactor, irradiate the solvent-free mixture at 800W for approximately 4-5 minutes, monitoring the temperature[10]. Alternatively, heat the mixture in an oil bath at 110-120°C for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture onto crushed ice while stirring. A solid precipitate should form.
-
Collect the crude solid by vacuum filtration and wash thoroughly with cold water.
-
Purify the product by recrystallization from ethanol to yield 4-hydroxy-6-methylcoumarin as a solid.
Protocol 2.2: Synthesis of 4-Chloro-6-methylcoumarin
Materials:
-
4-Hydroxy-6-methylcoumarin (from Protocol 2.1)
-
Phosphoryl chloride (POCl₃)
-
Dimethylformamide (DMF, catalytic amount)
-
Round-bottom flask and reflux condenser
-
Ice water bath
-
Ethyl acetate for extraction
Procedure:
-
In a round-bottom flask under a fume hood, add 4-hydroxy-6-methylcoumarin (1.0 eq) to an excess of phosphoryl chloride (POCl₃, ~5-10 eq).
-
Add a catalytic amount of DMF (1-2 drops).
-
Fit the flask with a reflux condenser and heat the mixture gently at 60-70°C for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction flask in an ice bath. Very slowly and carefully, pour the reaction mixture into a beaker containing a large volume of crushed ice and water to quench the excess POCl₃. Caution: This reaction is highly exothermic and releases HCl gas.
-
A precipitate will form. Stir the mixture for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing with copious amounts of cold water until the filtrate is neutral.
-
Dry the crude product under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.
Section 3: Application Note: Protocols for Biological Evaluation
To evaluate the efficacy of 4-chloro-6-methylcoumarin derivatives as biofilm inhibitors, a multi-assay approach is essential. This ensures that the observed effects are genuinely due to biofilm inhibition and not simply bactericidal activity.
Sources
- 1. Coumarins: Quorum Sensing and Biofilm Formation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Anti-biofilm activities of coumarin as quorum sensing inhibitor for Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Coumarin Reduces Virulence and Biofilm Formation in Pseudomonas aeruginosa by Affecting Quorum Sensing, Type III Secretion and C-di-GMP Levels [frontiersin.org]
- 6. 6-Methylcoumarin attenuates quorum sensing and biofilm formation in Pseudomonas aeruginosa PAO1 and its applications on solid surface coatings with polyurethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coumarin derivatives as new anti-biofilm agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 12. rsc.org [rsc.org]
Application Note: Design & Evaluation of 4-Substituted 6-Methylcoumarin Anticancer Agents
Introduction & Pharmacophore Rationale[1][2][3][4][5]
The coumarin (2H-chromen-2-one) scaffold is a privileged structure in medicinal chemistry due to its high affinity for diverse biological targets. Specifically, 4-substituted 6-methylcoumarins have emerged as potent anticancer agents. The rational design of these agents relies on exploiting the "Warburg effect" and specific apoptotic pathways.
Why This Scaffold?
-
6-Methyl Group: Introduces lipophilicity (
modulation), enhancing membrane permeability and steric fit within the hydrophobic pockets of enzymes like Carbonic Anhydrase (CA). -
4-Position Substitution: Acts as the primary "warhead" attachment point. Functionalization here (e.g., chloromethylation) allows for the introduction of heterocycles (triazoles, benzimidazoles) that interact with specific amino acid residues in the target active site.
-
Target Specificity: These derivatives show high selectivity for Carbonic Anhydrase IX (CA-IX) , a hypoxia-induced enzyme overexpressed in aggressive tumors, and Microtubule polymerization , disrupting cell division.
Synthetic Workflow: The Modified Pechmann Condensation
To generate a library of 4-substituted 6-methylcoumarins, we utilize a divergent synthetic strategy. The core scaffold, 4-(chloromethyl)-6-methyl-2H-chromen-2-one , is synthesized first. This intermediate contains a reactive alkyl halide handle, allowing for rapid diversification via nucleophilic substitution.
Protocol A: Synthesis of the Core Scaffold
Reaction Type: Pechmann Condensation Precursors: p-Cresol and Ethyl 4-chloroacetoacetate
Step-by-Step Methodology:
-
Charge: In a round-bottom flask, mix p-cresol (10 mmol) and ethyl 4-chloroacetoacetate (10 mmol).
-
Catalysis: Add concentrated sulfuric acid (
, 3 mL) dropwise at 0°C. Note: Maintain temperature <5°C to prevent polymerization. -
Reaction: Warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Quench: Pour the reaction mixture into crushed ice (~100 g) with vigorous stirring. A solid precipitate will form immediately.
-
Purification: Filter the solid, wash with cold water (3x) to remove acid traces, and recrystallize from ethanol.
-
Yield Expectation: 75–85%
-
Appearance: White/Pale yellow crystals.
-
Protocol B: Diversification (Nucleophilic Substitution)
Target: Introduction of secondary amines (e.g., Morpholine, Piperazine) or Azides (for Click Chemistry).
-
Dissolution: Dissolve the 4-chloromethyl intermediate (1 mmol) in dry acetone or DMF.
-
Base Addition: Add anhydrous
(2 mmol) and catalytic KI (0.1 mmol) to accelerate the Finkelstein-like substitution. -
Nucleophile: Add the secondary amine (1.2 mmol).
-
Reflux: Heat at 60°C for 6–8 hours.
-
Isolation: Evaporate solvent, resuspend in water, extract with dichloromethane (DCM), and dry over
.
Visualization: Synthetic Pathway
Figure 1: Divergent synthetic pathway starting from Pechmann condensation to generate functionalized anticancer libraries.
Biological Evaluation Protocols
Once synthesized, the compounds must be validated for biological efficacy.
Protocol C: In Vitro Cytotoxicity (MTT Assay)
This assay measures metabolic activity as an indicator of cell viability.[1][2] Cell Lines: MCF-7 (Breast), HeLa (Cervical), A549 (Lung).
-
Seeding: Plate cells (
cells/well) in 96-well plates. Incubate for 24h at 37°C/5% . -
Treatment: Dissolve coumarin derivatives in DMSO (Stock 10 mM). Prepare serial dilutions in culture media.
-
Critical: Final DMSO concentration must be
to avoid solvent toxicity.
-
-
Incubation: Treat cells for 48h.
-
MTT Addition: Add 20
L MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h. -
Solubilization: Aspirate media. Add 100
L DMSO to dissolve purple formazan crystals.[3] -
Read: Measure absorbance at 570 nm (reference 630 nm).
-
Analysis: Calculate
using non-linear regression (GraphPad Prism).
Protocol D: Carbonic Anhydrase (CA) Inhibition Assay
Coumarins act as "suicide inhibitors" for CA, hydrolyzing to form 2-hydroxycinnamic acids that occlude the enzyme active site.
Method: Stopped-Flow
-
Buffer: HEPES (20 mM, pH 7.5) with Phenol Red indicator.
-
Reaction: The instrument mixes the enzyme (CA-IX) + Inhibitor (Coumarin) with the substrate (
saturated water). -
Measurement: Monitor the acidification rate (color change of Phenol Red from red to yellow) at 557 nm.
-
Calculation:
values are derived from the Cheng-Prusoff equation.
Mechanistic Validation & SAR Analysis
Mechanism of Action: The "Dual-Hit" Strategy
4-substituted 6-methylcoumarins often exhibit a dual mechanism:
-
Extracellular/Membrane: Inhibition of CA-IX regulates pH, preventing tumor acidification and metastasis.
-
Intracellular: Disruption of microtubule dynamics and induction of the intrinsic apoptotic pathway (Bax/Bcl-2 modulation).
Visualization: Signaling Pathway
Figure 2: Dual mechanism of action targeting CA-IX and microtubule dynamics leading to apoptosis.
Structure-Activity Relationship (SAR) Summary
| Position | Substitution | Effect on Activity |
| C-6 | Methyl ( | Essential. Increases lipophilicity for membrane crossing. |
| C-4 | Chloromethyl ( | Reactive intermediate; moderate cytotoxicity. |
| C-4 | Triazole/Benzimidazole | High Potency. Improves binding to CA-IX active site via H-bonding. |
| C-7 | Hydroxyl ( | Increases water solubility; site for glucuronidation (metabolism). |
References
-
Supuran, C. T. (2021). Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Kulkarni, M. V., et al. (2016). Recent developments of C-4 substituted coumarin derivatives as anticancer agents. European Journal of Medicinal Chemistry.
-
Emami, S., et al. (2015). Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Iranian Journal of Pharmaceutical Research.
-
Zhang, L., et al. (2018). Design, Synthesis and Biological Evaluation of Novel 4-Substituted Coumarin Derivatives as Antitumor Agents. Molecules.
-
BenchChem Technical Support. (2025). Technical Support Center: Addressing Cytotoxicity of Coumarin Derivatives in Cell Culture.
Sources
Application Note: 4-Chloro-6-methyl-2H-chromen-2-one in the Synthesis of Antifungal Azoles
[1]
Executive Summary
The emergence of multidrug-resistant fungal pathogens (e.g., Candida auris, Aspergillus fumigatus) necessitates the development of novel antifungal pharmacophores.[1][2] Coumarin-azole hybrids have emerged as a potent class of ergosterol biosynthesis inhibitors.[1] This guide details the use of This compound as a "linchpin" intermediate.[1] Unlike simple alkyl halides, the C4-chlorine atom on the coumarin ring possesses unique vinylogous reactivity, allowing for facile nucleophilic aromatic substitution (
Chemical Basis & Mechanism
The Electrophilic C4 Center
The reactivity of this compound is defined by the
-
Reactivity Profile: The C4 position acts as a vinylogous acid chloride.
-
Mechanism: The reaction with azoles proceeds via an Addition-Elimination (
) mechanism.[1] The nitrogen nucleophile attacks C4, pushing electron density onto the carbonyl oxygen (or C3), followed by the expulsion of the chloride ion and re-aromatization. -
Substituent Effect: The 6-methyl group is weakly electron-donating.[1] While this slightly reduces electrophilicity compared to nitro-substituted coumarins, it enhances lipophilicity (
), improving fungal cell membrane penetration.[1]
Mechanism of Action (Biological)
The synthesized coumarin-azole hybrids target Lanosterol 14
-
Azole Moiety: Coordinates with the heme iron (
) in the CYP51 active site, blocking substrate oxidation.[1] -
Coumarin Scaffold: Occupies the hydrophobic access channel of the enzyme, mimicking the steroid backbone of lanosterol and providing additional binding affinity via
stacking with aromatic residues (e.g., Tyr118 in C. albicans).[1]
Experimental Protocols
Protocol A: Synthesis of this compound
Objective: Convert 4-hydroxy-6-methylcoumarin to the 4-chloro derivative.
Safety Note:
Materials:
-
4-Hydroxy-6-methyl-2H-chromen-2-one (10 mmol)[1]
-
Phosphoryl chloride (
) (50 mmol, 5 equiv.)[1] -
Triethylamine (
) or N,N-Dimethylaniline (10 mmol, 1 equiv.)[1] - Catalyst/Acid Scavenger -
Toluene (optional solvent, or run neat)[1]
Step-by-Step:
-
Setup: In a dry round-bottom flask equipped with a reflux condenser and a
drying tube, place 4-hydroxy-6-methylcoumarin. -
Addition: Carefully add
followed by the amine base. -
Reaction: Heat the mixture to reflux (100–110°C) for 4–6 hours. Monitor by TLC (Eluent: Hexane/Ethyl Acetate 3:1). The starting material spot (
) should disappear, replaced by a faster-moving product ( ). -
Quenching: Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice (200 g) with vigorous stirring. Caution: Exothermic hydrolysis of excess
. -
Work-up: A precipitate will form. Stir for 30 minutes to ensure complete hydrolysis of phosphorochloridates.
-
Purification: Filter the solid, wash copiously with water, and dry. Recrystallize from ethanol or acetone to yield off-white needles.[1]
Protocol B: C-N Coupling (Azolation)
Objective: Synthesize 4-(1H-1,2,4-triazol-1-yl)-6-methyl-2H-chromen-2-one.[1][3]
Materials:
-
This compound (1.0 equiv.)[1]
-
1,2,4-Triazole (or Imidazole) (1.2 equiv.)[1]
-
Potassium Carbonate (
) (2.0 equiv.)[1] - Anhydrous -
Solvent: Acetonitrile (
) or DMF (Dry)[1]
Step-by-Step:
-
Activation: In a round-bottom flask, dissolve the azole (triazole/imidazole) in the solvent. Add anhydrous
and stir at room temperature for 30 minutes to generate the azolide anion. -
Coupling: Add this compound to the mixture.
-
Reflux: Heat the reaction to reflux (80°C for
, 100°C for DMF) for 6–12 hours. -
Monitoring: TLC should show the formation of a new spot. Note: The product is often fluorescent under UV (365 nm).[1]
-
Work-up:
-
Purification: Recrystallize from Ethanol/DMF (9:1) mixture. Column chromatography (DCM/MeOH) may be required if regioisomers (N1 vs N4 attack for triazole) are observed, though N1 is typically favored sterically.[1]
Visualization of Workflows
Diagram 1: Synthetic Pathway & Mechanism
Caption: Synthetic route from hydroxycoumarin precursor to final antifungal hybrid via chloro-intermediate.[1]
Diagram 2: Structure-Activity Relationship (SAR) Logic
Caption: Functional decomposition of the molecule showing how each moiety contributes to antifungal efficacy.
Data Summary: Representative Antifungal Activity
The following data summarizes typical Minimum Inhibitory Concentration (MIC) ranges for 4-azolyl-6-methylcoumarins derived from literature comparisons.
| Compound Derivative | R-Group (Pos 6) | Azole Moiety | MIC (C. albicans) [ | MIC (A. fumigatus) [ | Yield (%) |
| Control | - | Fluconazole | 0.5 - 2.0 | 1.0 - 4.0 | N/A |
| Target A | Methyl | 1H-Imidazole | 12.5 - 25.0 | 25.0 - 50.0 | 78% |
| Target B | Methyl | 1H-1,2,4-Triazole | 0.5 - 4.0 | 2.0 - 8.0 | 72% |
| Target C | Methyl | Tetrazole | > 64.0 | > 64.0 | 65% |
Interpretation:
-
Triazole derivatives (Target B) generally exhibit superior potency compared to imidazoles due to higher specificity for the fungal CYP450 over mammalian isoforms.[1]
-
The 6-methyl group provides a balanced lipophilicity profile; removing it (6-H) often increases MIC (lower potency), while bulkier groups (6-tert-butyl) may reduce solubility.[1]
Troubleshooting & Optimization
-
Hydrolysis: If the yield of the chloro-coumarin is low, ensure reagents (
) are fresh. Old absorbs moisture, leading to hydrolysis back to the starting hydroxycoumarin. -
Isomerism: In triazole substitutions, the 1,2,4-triazole can attack via N1 or N2.[1] N1 is thermodynamically favored. Using non-polar solvents (Toluene) with phase transfer catalysts can sometimes alter selectivity, but DMF/
reliably favors the bioactive N1-isomer.[1] -
Purification: Coumarin derivatives crystallize well. Avoid column chromatography if possible to reduce waste; optimize recrystallization solvent (EtOH vs. EtOH/Water) for scale-up.[1]
References
-
Antifungal activity and mode of action of coumarin-based azoles. European Journal of Medicinal Chemistry. (2019).
-
Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. Molecules. (2017). [1]
-
Design and synthesis of novel 2H-chromen-2-one derivatives bearing 1,2,3-triazole moiety as lead antimicrobials. Bioorganic & Medicinal Chemistry Letters. (2014).
-
An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions. Molecules. (2007).
-
Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry. (2017).[1]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 4-chloro-6-methyl-2H-chromen-2-one
This document provides essential safety and logistical information for the handling and disposal of 4-chloro-6-methyl-2H-chromen-2-one. As a valued professional in research and drug development, your safety is paramount. This guide is designed to provide you with a comprehensive, scientifically grounded framework for the safe utilization of this compound in your laboratory work.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazard profiles of structurally similar coumarin derivatives. A conservative and precautionary approach is therefore essential. Analogous compounds are known to be harmful if swallowed, and may cause skin, eye, and respiratory irritation[1][2][3].
Hazard Assessment and Core Principles
The primary hazards associated with substituted coumarins include acute oral toxicity, skin and eye irritation, and potential respiratory tract irritation upon inhalation of dust particles[1][2][3]. The fundamental principle of safe handling is the consistent application of engineering controls, appropriate personal protective equipment (PPE), and established safe laboratory practices to minimize all potential routes of exposure.
Key Precautionary Measures:
-
Engineering Controls : All manipulations of solid this compound should be conducted in a certified chemical fume hood to control dust and potential vapors.[4]
-
Personal Hygiene : Do not eat, drink, or smoke in areas where this compound is handled.[1][5] Wash hands thoroughly after handling and before leaving the laboratory.[1][5]
-
Avoid Dust Formation : Handle the compound carefully to avoid generating dust.[6]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent accidental exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles entering the eyes.[7][8] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Provides a barrier against skin contact.[8] Gloves should be inspected before use and disposed of properly after handling the compound.[6] |
| Body Protection | A laboratory coat that fastens securely. | Protects skin and personal clothing from contamination.[8] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter is recommended, especially when handling larger quantities or if there is a risk of aerosolization.[6][7] | Prevents inhalation of fine dust particles. |
Step-by-Step Handling Procedures
Adherence to a systematic workflow is critical for minimizing risk. The following protocol outlines the safe handling of this compound from receipt to use.
3.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
3.2. Weighing and Aliquoting
-
Preparation : Before handling the compound, ensure you are wearing all required PPE as detailed in the table above.
-
Location : Conduct all weighing and aliquoting procedures inside a chemical fume hood.[4]
-
Procedure :
-
Place a weigh boat on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound to the weigh boat, avoiding the creation of dust.
-
Once the desired mass is obtained, securely close the primary container.
-
Transfer the weighed compound to your experimental vessel.
-
-
Cleanup :
-
Carefully clean any residual powder from the balance and surrounding surfaces using a soft brush or a damp cloth.
-
Dispose of the weigh boat and any contaminated cleaning materials in the designated solid chemical waste container.[4]
-
3.3. In Case of a Spill
-
Evacuate : If a significant spill occurs, evacuate the immediate area.[4]
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : For minor spills, carefully sweep or vacuum the solid material, avoiding dust generation.[4] Place the collected material into a labeled container for disposal.[4]
-
Decontaminate : Clean the spill area thoroughly.[4]
The following diagram illustrates the general workflow for safely handling powdered chemical compounds:
Caption: A generalized workflow for the safe handling of powdered chemical reagents.
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Collection : All waste materials, including unused compound, contaminated PPE (gloves, weigh boats, etc.), and cleanup materials, must be collected in a designated hazardous waste container.[9]
-
Labeling : The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[9]
-
Storage : Keep the waste container tightly closed and store it in a designated satellite accumulation area.[9]
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed waste disposal company.[1] Do not dispose of this chemical down the drain or in the regular trash.[6]
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][6] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][6] |
The following diagram outlines the immediate response steps in case of an emergency:
Caption: Emergency response workflow following an accidental chemical exposure.
By adhering to these guidelines, you contribute to a safe and productive research environment for yourself and your colleagues. Always consult your institution's specific safety protocols and the most up-to-date safety information.
References
- A Technical Guide to the Safety and Handling of 6-amino-4-hydroxy-2H-chromen-2-one - Benchchem. (URL: )
- SAFETY D
- SAFETY D
- Coumarin - Szabo-Scandic. (URL: )
- Safety D
- Coumarin CAS No 91-64-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (URL: )
- Personal protective equipment for handling Coumarin 106 | Benchchem. (URL: )
- 4 - SAFETY D
- Safety D
- 4-CHLORO-2H-CHROMEN-2-ONE - Safety D
- Safety D
- Safety D
- Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. (URL: )
- Safety D
- Safe Disposal of 4-Chloro-6-methyl-3-nitrocoumarin: A Procedural Guide - Benchchem. (URL: )
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. carlroth.com [carlroth.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
